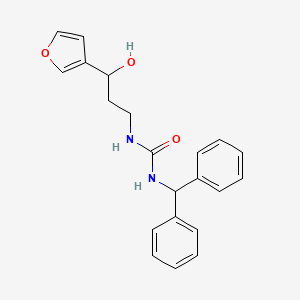

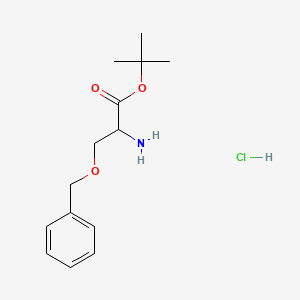

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a urea derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Aplicaciones Científicas De Investigación

Oxidative Esterification Using Urea Derivatives :

- Urea derivatives have been utilized in solvent- and metal-free oxidative esterification reactions. A study by Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of urea-2,2-dihydroperoxypropane for transforming various aromatic aldehydes into their corresponding benzoate derivatives under mild conditions, showcasing the utility of urea derivatives in organic synthesis (Khosravi, Khalaji, & Naserifar, 2017).

Bromophenol Derivatives from Marine Algae :

- Research into bromophenol derivatives from marine sources has identified compounds with significant radical-scavenging activity. Li et al. (2008) isolated urceolatin, a bromophenol with a unique structure and potent antioxidant properties from Polysiphonia urceolata (Li et al., 2008).

Hindered Ureas as Reactive Intermediates :

- Hutchby et al. (2009) explored hindered ureas as masked isocyanates, showing their reactivity with various nucleophiles under neutral conditions. This study highlights the potential of trisubstituted ureas in synthetic chemistry, particularly in the preparation of amine derivatives (Hutchby et al., 2009).

Furan-Based Hydroxamic Acids as Enzyme Inhibitors :

- Ohemeng et al. (1994) synthesized benzofuran hydroxamic acids as potent inhibitors of 5-lipoxygenase, demonstrating the therapeutic potential of furan derivatives in drug discovery (Ohemeng et al., 1994).

Synthetic Approaches to Furan Derivatives :

- Nemoto et al. (2004) reported on the chiral resolution and determination of absolute configuration of 2-alkanols using a cyclopenta[b]furan derivative, indicating the relevance of furan compounds in stereochemical analysis (Nemoto et al., 2004).

Propiedades

IUPAC Name |

1-benzhydryl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-19(18-12-14-26-15-18)11-13-22-21(25)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,24H,11,13H2,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSAMKUTRRKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)